molecular formula C26H24N2O7S B2392394 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate CAS No. 851092-85-8

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate

Cat. No. B2392394
M. Wt: 508.55
InChI Key: JRUKQCNWFYAEKC-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as MPTP and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is not fully understood. However, studies have shown that MPTP induces apoptosis in cancer cells by activating the caspase pathway. MPTP has also been shown to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines.

Biochemical And Physiological Effects

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has been shown to have biochemical and physiological effects. Studies have shown that MPTP inhibits the growth of cancer cells and induces apoptosis. MPTP has also been shown to inhibit the production of inflammatory cytokines. However, the exact biochemical and physiological effects of MPTP are still under investigation.

Advantages And Limitations For Lab Experiments

The advantages of using 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate in lab experiments include its potential anticancer and anti-inflammatory properties. However, the limitations of using MPTP in lab experiments include its toxicity and the need for further investigation into its mechanism of action.

Future Directions

There are several future directions for the study of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate. One direction is the investigation of the exact mechanism of action of MPTP. Another direction is the study of MPTP in combination with other anticancer drugs to determine its potential as a combination therapy. Additionally, the development of MPTP derivatives with improved efficacy and reduced toxicity is another future direction for the study of this compound.
Conclusion:
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound with potential applications in biomedical research. This compound has been synthesized using various methods and has been studied for its anticancer and anti-inflammatory properties. The mechanism of action of MPTP is still under investigation, and there are limitations to its use in lab experiments. However, there are several future directions for the study of this compound, including the investigation of its mechanism of action and the development of MPTP derivatives with improved efficacy and reduced toxicity.

Synthesis Methods

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has been synthesized using various methods. One of the most common methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction yields 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate.

Scientific Research Applications

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has potential applications in biomedical research. This compound has been studied for its anticancer properties. Studies have shown that MPTP inhibits the growth of cancer cells by inducing apoptosis. MPTP has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines in vitro.

properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7S/c1-17-24(36(30,31)20-13-9-6-10-14-20)25(28(27-17)19-11-7-5-8-12-19)35-26(29)18-15-21(32-2)23(34-4)22(16-18)33-3/h5-16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUKQCNWFYAEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate

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